molecular formula C13H14FNO3 B4169308 l-Proline, N-(4-fluorobenzoyl)-, methyl ester

l-Proline, N-(4-fluorobenzoyl)-, methyl ester

Cat. No.: B4169308
M. Wt: 251.25 g/mol
InChI Key: QVPGJZSAXQQSQB-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluorobenzoyl)prolinate is an organic compound that belongs to the class of proline derivatives It is characterized by the presence of a fluorobenzoyl group attached to the nitrogen atom of the proline ring

Safety and Hazards

While specific safety data for “methyl 1-(4-fluorobenzoyl)prolinate” was not found, related compounds such as “4-Fluorobenzyl alcohol” and “4-Fluorobenzyl chloride” are classified as combustible liquids . They can cause severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of l-Proline, N-(4-fluorobenzoyl)-, methyl ester typically involves the reaction of 4-fluorobenzoyl chloride with methyl prolinate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common bases used in this reaction include triethylamine or pyridine. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as copper triflate can also be employed to facilitate the Friedel-Crafts acylation process, which is a key step in the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-fluorobenzoyl)prolinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 1-(4-fluorobenzoyl)prolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of l-Proline, N-(4-fluorobenzoyl)-, methyl ester involves its interaction with specific molecular targets. The fluorobenzoyl group can participate in hydrogen bonding and hydrophobic interactions with proteins, influencing their structure and function. The proline ring can also contribute to the conformational stability of the compound, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Methyl 1-(4-fluorobenzoyl)prolinate can be compared with other proline derivatives such as methyl 1-(4-chlorobenzoyl)prolinate and methyl 1-(4-methylbenzoyl)prolinate. These compounds share similar structural features but differ in the substituents on the benzoyl ring. The presence of different substituents can influence the chemical reactivity and biological activity of these compounds. For example, the fluorine atom in l-Proline, N-(4-fluorobenzoyl)-, methyl ester can enhance its lipophilicity and metabolic stability compared to its chloro and methyl analogs .

Conclusion

Methyl 1-(4-fluorobenzoyl)prolinate is a versatile compound with significant potential in various fields of research. Its unique structural features and reactivity make it a valuable tool in the synthesis of complex organic molecules and the study of biological systems. Further research into its properties and applications is likely to yield new insights and advancements in science and industry.

Properties

IUPAC Name

methyl 1-(4-fluorobenzoyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3/c1-18-13(17)11-3-2-8-15(11)12(16)9-4-6-10(14)7-5-9/h4-7,11H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPGJZSAXQQSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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